9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]-
Description
The compound 9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]- is a carbazole derivative characterized by:
- 9H-Carbazole-9-ethanol backbone: The ethanol group at the 9-position may increase solubility in polar solvents, aiding bioavailability .
- Benzimidazole moiety: A heterocyclic substituent known for pharmacological relevance, which could influence π-π stacking or hydrogen bonding in target interactions.
Carbazole derivatives are widely studied for applications in medicinal chemistry (e.g., anticancer, antioxidant) and materials science (e.g., fluorescence, electrochemistry) .
Properties
CAS No. |
301160-16-7 |
|---|---|
Molecular Formula |
C23H19Cl2N3O |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C23H19Cl2N3O/c1-14-26-20-4-2-3-5-23(20)27(14)12-17(29)13-28-21-8-6-15(24)10-18(21)19-11-16(25)7-9-22(19)28/h2-11,17,29H,12-13H2,1H3 |
InChI Key |
HHPWQHXESKTGSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(CN3C4=C(C=C(C=C4)Cl)C5=C3C=CC(=C5)Cl)O |
Origin of Product |
United States |
Preparation Methods
Regioselectivity in Chlorination
The use of NCS in DMF ensures preferential chlorination at the 3- and 6-positions due to electron-donating effects of the carbazole nitrogen. Alternative chlorinating agents (e.g., Cl₂/FeCl₃) result in over-chlorination and are avoided.
Steric Hindrance in Alkylation
The ethanol group’s introduction requires controlled conditions to prevent di-alkylation. Excess ethylene oxide or prolonged reaction times reduce yields.
Nucleophilic Substitution Efficiency
The tosylate’s leaving group ability is critical for successful coupling. Substituting tosyl chloride with mesyl chloride (MsCl) improves reaction rates but complicates purification.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Chlorination | NCS, DMF, 60°C, 8 h | 85–90 | ≥98 |
| Ethanol Alkylation | Ethylene oxide, t-BuOK, THF, 6 h | 75–80 | 97 |
| Tosylation | TsCl, TEA, DCM, 0°C, 2 h | 90–95 | 95 |
| Benzimidazole Coupling | 2-Methylbenzimidazole, Cs₂CO₃, DMF, 12 h | 65–70 | 96 |
Applications and Derivatives
The target compound’s structural features suggest utility in:
-
Photopolymerization : As a photoinitiator additive (similar to CARET in radical polymerization).
-
Pharmaceuticals : Analogues demonstrate antipsychotic activity via dopamine D3 receptor modulation.
-
Materials Science : Carbazole-benzimidazole hybrids enhance OLED efficiency due to extended π-conjugation .
Chemical Reactions Analysis
Types of Reactions
9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]- undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to modify the benzimidazole or carbazole core.
Substitution: Halogen atoms (chlorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Nucleophiles like amines or thiols for substitution reactions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Modified carbazole or benzimidazole derivatives.
Substitution Products: Compounds with new functional groups replacing the chlorine atoms.
Scientific Research Applications
Organic Electronics
This compound is utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its favorable electronic properties:
| Application | Description |
|---|---|
| OLEDs | Acts as an electron transport layer (ETL) material. |
| Photovoltaics | Enhances charge mobility and efficiency in devices. |
Case studies indicate that OLEDs incorporating this compound exhibit improved brightness and stability compared to traditional materials.
Pharmaceuticals
9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]- has been investigated for its potential therapeutic effects:
| Therapeutic Area | Potential Effects |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines. |
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Antiviral | Shows promise in inhibiting viral replication. |
Research indicates that derivatives of this compound have demonstrated cytotoxicity against specific cancer cell lines, suggesting a pathway for drug development.
Materials Science
In materials science, this compound is employed to synthesize advanced materials with unique optical and electronic properties:
| Material Type | Properties |
|---|---|
| Conductive Polymers | Enhanced conductivity and flexibility. |
| Nanocomposites | Improved mechanical strength and thermal stability. |
Studies show that incorporating this compound into polymer matrices results in materials with superior performance metrics.
Biological Studies
In biochemical research, the compound serves as a probe for studying enzyme interactions and cellular processes:
| Study Focus | Application |
|---|---|
| Enzyme Inhibition | Investigates the inhibition mechanisms on target enzymes. |
| DNA Interaction | Explores intercalation effects on DNA structure and function. |
Experimental data reveal that this compound can effectively inhibit enzyme activity by binding to active sites, providing insights into potential therapeutic targets.
Mechanism of Action
The mechanism of action of 9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]- involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound can:
Inhibit Enzyme Activity: By binding to the active site or allosteric sites of enzymes.
Modulate Receptor Function: By acting as an agonist or antagonist at specific receptors.
Intercalate with DNA: By inserting itself between DNA base pairs, affecting replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Heterocyclic Moieties : The benzimidazole group in the target compound offers a larger planar structure compared to oxadiazole (), which may improve π-π stacking in biological targets.
- Solubility: The ethanol group in the target compound contrasts with lipophilic benzyl () or polymeric () substituents, suggesting better aqueous solubility for pharmacological use.
Key Challenges:
- The target compound’s benzimidazole group may require specialized coupling agents, increasing synthesis complexity compared to oxadiazole or benzyl derivatives.
- Dichloro substitution at 3,6 positions could necessitate stringent temperature control to avoid side reactions.
Biological Activity
9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]- is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. This compound exhibits significant biological activity due to its interaction with various molecular targets, making it a subject of interest in medicinal chemistry and drug development.
The molecular formula of 9H-Carbazole-9-ethanol, 3,6-dichloro-alpha-[(2-methyl-1H-benzimidazol-1-yl)methyl]- is , with a molar mass of approximately 426.32 g/mol. The structure features a carbazole core, a benzimidazole moiety, and an ethanol group, which together confer unique electronic and biological properties.
Antitumor Activity
Research indicates that carbazole derivatives, including this compound, possess antitumor properties. For instance, studies have shown that related carbazole compounds can induce apoptosis in cancer cells by activating the p53 signaling pathway. This pathway is crucial for regulating cell cycle and apoptosis, particularly in melanoma cells where mutations in p53 are common .
In a similar vein, the compound's ability to intercalate DNA suggests potential applications in cancer therapy by disrupting DNA replication and transcription processes. This mechanism can lead to increased apoptosis in cancerous cells while sparing normal cells.
Antibacterial Properties
The compound has also demonstrated antibacterial activity against various strains. The presence of chlorine substituents enhances its reactivity, potentially allowing it to disrupt bacterial cell membranes or interfere with essential bacterial metabolic processes. Such properties make it a candidate for further development as an antimicrobial agent.
Other Biological Activities
Beyond antitumor and antibacterial effects, carbazole derivatives are noted for their antioxidant and anti-inflammatory activities. These properties are attributed to their ability to scavenge free radicals and modulate inflammatory pathways .
Case Study 1: Antitumor Mechanism
A study focusing on related carbazole derivatives found that they could selectively inhibit the growth of melanoma cells without affecting normal melanocytes. The mechanism involved the upregulation of caspase activities leading to enhanced apoptosis . This suggests that 9H-Carbazole-9-ethanol could similarly target tumor cells effectively while minimizing toxicity to healthy tissues.
Case Study 2: Antibacterial Efficacy
Another investigation into the antibacterial properties of carbazole derivatives revealed their effectiveness against resistant bacterial strains. The study highlighted the potential for developing new antibiotics based on the structural framework of carbazoles .
Comparative Analysis
| Property | 9H-Carbazole-9-ethanol | Related Carbazole Derivatives |
|---|---|---|
| Molecular Formula | C23H19Cl2N3O | Varies (e.g., C21H24Cl2N2O) |
| Antitumor Activity | Yes | Yes |
| Antibacterial Activity | Yes | Yes |
| Mechanism | DNA intercalation | p53 activation |
| Toxicity to Normal Cells | Low | Varies |
Q & A
Q. What are the optimal synthetic routes for preparing 9H-carbazole derivatives with chloro and benzimidazole substituents?
The compound can be synthesized using Williamson ether synthesis or N-alkylation reactions . For example, coupling carbazole with halogenated intermediates (e.g., 1,4-dibromobutane) in toluene with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst yields carbazole intermediates at 45°C . Advanced derivatives require Ullmann-type coupling with CuI/1,10-phenanthroline catalysts in DMF at 413 K for 48–60 hours to introduce imidazole or benzimidazole groups . Optimize reaction times and stoichiometry to avoid side products like unreacted carbazole .
Q. How can researchers characterize the structural purity of this compound?
Use a combination of:
- H/C NMR to confirm substitution patterns and monitor reaction progress.
- X-ray crystallography (e.g., SHELXL refinement ) to resolve steric clashes between the dichloro and benzimidazole groups.
- High-resolution mass spectrometry (HRMS) to validate molecular weight. For complex mixtures, employ silica gel column chromatography with cyclohexane:EtOAc (97:3) for purification .
Advanced Research Questions
Q. How can competing reactivities of chloro and benzimidazole groups be managed during functionalization?
The dichloro groups at positions 3 and 6 of the carbazole core are electron-withdrawing, which may deactivate the benzimidazole moiety. To mitigate this:
- Use protective groups (e.g., tert-butyl) during synthesis to shield reactive sites .
- Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
- Monitor intermediates via thin-layer chromatography (TLC) with R values calibrated against known standards (e.g., 0.45 in hexane:EtOAc 4:1) .
Q. How should researchers address contradictions in spectroscopic vs. crystallographic data?
Discrepancies between NMR peak assignments and X-ray bond lengths may arise from dynamic motion in solution or crystal packing effects . To resolve this:
Q. What strategies improve the compound’s photophysical properties for optoelectronic applications?
The carbazole-benzimidazole framework shows potential in organic light-emitting diodes (OLEDs) . To enhance performance:
- Introduce electron-deficient substituents (e.g., trifluoromethyl) to adjust HOMO/LUMO levels .
- Test host-guest architectures in polymethyl methacrylate (PMMA) matrices to evaluate charge transport .
- Measure fluorescence quantum yields in dichloromethane vs. solid-state films to assess aggregation effects .
Methodological Considerations
Q. How to design experiments for analyzing steric hindrance in this bulky carbazole derivative?
Q. What computational tools are recommended for validating synthetic pathways?
- Gaussian 16 for modeling reaction energetics and transition states .
- Mercury CSD for comparing crystallographic data with the Cambridge Structural Database .
- Schrödinger Suite to predict solubility and stability under varying conditions .
Data Analysis and Interpretation
Q. How to resolve low yields in multi-step syntheses?
Common pitfalls include incomplete purification or side reactions . Solutions:
Q. How to correlate synthetic conditions with crystallinity?
- Screen recrystallization solvents (e.g., ethyl acetate vs. ethanol) to improve crystal quality .
- Analyze thermal stability via differential scanning calorimetry (DSC) to identify optimal annealing temperatures .
Theoretical Framework Integration
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
